
1,2-Phenylenedimethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Phenylenedimethanamine dihydrochloride is a compound with the molecular formula C8H14Cl2N2 . It is also known by other names such as 2-Aminomethyl-benzylamine dihydrochloride and o-Xylylenediamine dihydrochloride . The molecular weight of this compound is 209.11 g/mol .
Molecular Structure Analysis
The InChI representation of 1,2-Phenylenedimethanamine dihydrochloride isInChI=1S/C8H12N2.2ClH/c9-5-7-3-1-2-4-8(7)6-10;;/h1-4H,5-6,9-10H2;2*1H . The Canonical SMILES representation is C1=CC=C(C(=C1)CN)CN.Cl.Cl . Physical And Chemical Properties Analysis
The computed properties of 1,2-Phenylenedimethanamine dihydrochloride include a molecular weight of 209.11 g/mol, hydrogen bond donor count of 4, hydrogen bond acceptor count of 2, and rotatable bond count of 2 . The exact mass is 208.0534038 g/mol and the topological polar surface area is 52 Ų .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
1,2-Phenylenedimethanamine dihydrochloride, through its derivatives and analogs, plays a role in chemical synthesis and characterization. For instance, substances based on the 1,2-diarylethylamine template have been investigated for various potential clinical applications. These substances can function as NMDA receptor antagonists, demonstrating the potential of 1,2-Phenylenedimethanamine derivatives in pharmacology and neuroscience research (Dybek et al., 2019).
Metabolic Studies
In metabolic research, derivatives of 1,2-Phenylenedimethanamine dihydrochloride, like triethylene tetramine dihydrochloride, have been studied for their interactions with copper, iron, and zinc. This research is particularly relevant in the context of diseases like Wilson's disease, where copper accumulates in organs. Understanding how these derivatives metabolize and chelate metals provides insights into potential treatments for such conditions (Kodama et al., 1997).
Pharmaceutical Applications
1,2-Phenylenedimethanamine dihydrochloride and its analogs are significant in pharmaceutical research. For example, 1-Phenylethanol, derived from similar chemical structures, is used in pharmaceuticals as an anti-inflammatory and analgesic agent. Research into the selective synthesis of such compounds, utilizing environmentally friendly methods, highlights the pharmaceutical potential of these compounds (More & Yadav, 2018).
Receptor Binding Studies
Derivatives of 1,2-Phenylenedimethanamine dihydrochloride have been used in receptor binding studies. For instance, compounds based on (1,2-diaminoethane)dichloroplatinum(II) linked to dihydroxy-2-phenylindole have been studied for their affinity to the estrogen receptor. These studies provide insights into receptor-ligand interactions, which are crucial in drug development (Knebel & von Angerer, 1988).
Environmental and Toxicology Studies
1,2-Phenylenedimethanamine dihydrochloride-related compounds are also significant in environmental and toxicology studies. Research into the percutaneous absorption of N-Phenyl-2-naphthylamine, an antioxidant related to 1,2-Phenylenedimethanamine dihydrochloride, under workplace conditions provides important information about occupational health risks and environmental safety (Marek et al., 2017).
Safety And Hazards
1,2-Phenylenedimethanamine dihydrochloride is considered hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause an allergic skin reaction . It is also suspected of causing genetic defects and cancer . It is very toxic to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
[2-(aminomethyl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-5-7-3-1-2-4-8(7)6-10;;/h1-4H,5-6,9-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEOIFDDSWXYDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491287 |
Source


|
| Record name | (1,2-Phenylene)dimethanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Phenylenedimethanamine dihydrochloride | |
CAS RN |
21294-14-4 |
Source


|
| Record name | (1,2-Phenylene)dimethanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-Xylylenediamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

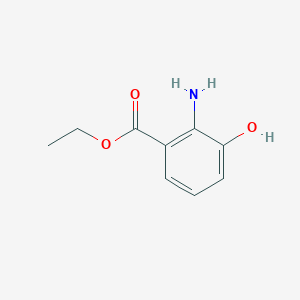
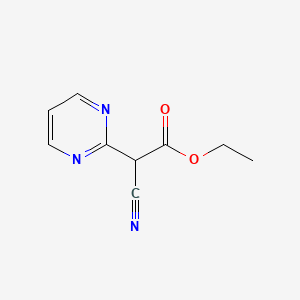

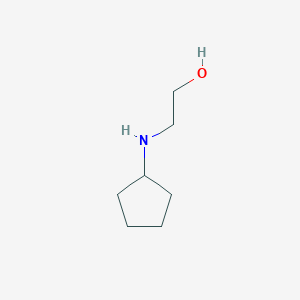
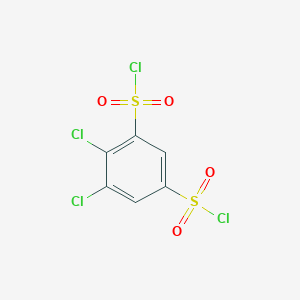

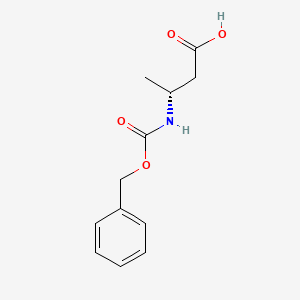
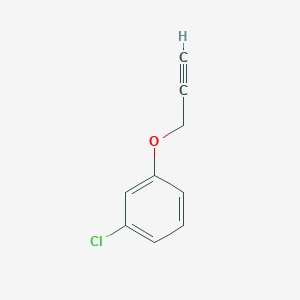
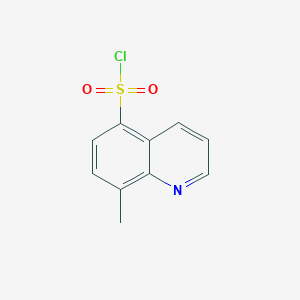
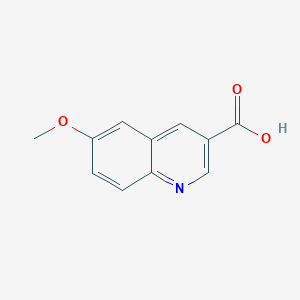
![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)
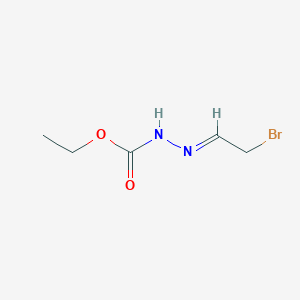
![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)
